C–I vs. C–Br Bond Reactivity: Enhanced Oxidative Addition Rates in Palladium Cross-Coupling
In a systematic reactivity study of Sonogashira cross-coupling for enediyne synthesis, 1,2-dichloro-3-iodobenzene demonstrated markedly higher reactivity at the C–I bond compared to the C–Br bond in 1,2-dichloro-3-bromobenzene. The carbon–iodine bond was found to be the most reactive toward palladium-catalyzed coupling, enabling efficient first substitution even under mild conditions [1]. This contrasts with brominated analogs, where lower oxidative addition rates often necessitate higher catalyst loadings or elevated temperatures.
| Evidence Dimension | Relative reactivity toward palladium-catalyzed Sonogashira coupling |
|---|---|
| Target Compound Data | C–I bond identified as the most reactive aryl halide bond for coupling |
| Comparator Or Baseline | 1,2-dichloro-3-bromobenzene (C–Br bond); 1,2-dibromobenzene; 1,2-diiodobenzene |
| Quantified Difference | C–I > C–Br > C–Cl in oxidative addition rate (qualitative rank order) |
| Conditions | Palladium-catalyzed Sonogashira coupling with terminal alkynes |
Why This Matters
The enhanced reactivity of the C–I bond translates to higher synthetic throughput and reduced catalyst costs in multi-step sequences.
- [1] Leach, D. M. Reactivity study of the palladium cross-coupling synthesis of enediynes. M.Sc. Thesis, Lakehead University, 1999. View Source
